

# Avotaciclib power analysis for experiments

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Understanding Avotaciclib in Research

**Avotaciclib** is a research compound identified as a **CDK1 inhibitor**. Below is a summary of its context and use in recent studies:

| Aspect           | Details from Literature                                                                                                                               |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type        | Cyclin-dependent kinase 1 (CDK1) inhibitor [1].                                                                                                       |
| Research Context | Studied in the context of <b>paclitaxel-resistant ovarian cancer cells</b> [1].                                                                       |
| Experimental Use | Used <i>in vitro</i> to demonstrate that CDK1 inhibition suppresses apoptotic cell death induced by other drug combinations [1].                      |
| Key Implication  | Suggests a pro-apoptotic role for CDK1 in certain treatment contexts; inhibiting CDK1 with Avotaciclib can block cell death in resistant cancers [1]. |

## A Guide to Power Analysis for Your Experiment

Since a power analysis for **Avotaciclib** is not readily available, you must calculate it. This process ensures your study is properly designed to detect a true effect. The core relationship between the key factors is shown

in the diagram below:



Click to download full resolution via product page

## How to Calculate Sample Size

The sample size you need is determined by your chosen values for power, effect size, and significance level. The general formulas for different study types are summarized in the table below [2]:

| Study Type | Sample Size Calculation Formula | Key Parameters |
|------------|---------------------------------|----------------|
|------------|---------------------------------|----------------|

| **Comparing Two Means** (e.g., cell viability) |  $(n_{\text{group}}) = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times 2 \times \sigma^2}{d^2}$  |  $\sigma$ : Pooled standard deviation (from pilot data).  $d$ : Difference of means you want to detect.  $Z$ : Critical values from Z-distribution (e.g.,  $Z_{1-\alpha/2}=1.96$  for  $\alpha=0.05$ ,  $Z_{1-\beta}=0.84$  for 80% power). | **Comparing Two Proportions** (e.g., apoptosis rate) |  $(n_{\text{group}}) = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times [p_1(1-p_1) + p_2(1-p_2)]}{(p_1 - p_2)^2}$  |  $p_1, p_2$ : Estimated proportions of an event in the control and treatment groups. |

## Frequently Asked Questions

### Q1: Why is power analysis essential before using a compound like Avotaciclib?

- **A:** Using a statistically incorrect sample size can lead to inadequate results, wasting critical resources like the research compound, time, and cost, and raising ethical concerns about under-powered

animal or clinical studies [2]. Power analysis ensures your experiment is efficient and its conclusions are reliable.

## Q2: I have no pilot data. How can I estimate the Effect Size (ES) for my experiment with Avotaciclib?

- **A:** Without pilot data, you can:
  - **Consult previous literature** on CDK1 inhibitors in your disease model to find a clinically or biologically meaningful effect size other researchers have used or found [3] [4].
  - **Use a conventional effect size.** For a completely novel field, Cohen's conventions (e.g., "medium" ES) can be a starting point, but these are crude substitutes for data-driven estimates [2].

## Q3: The power of my completed experiment with Avotaciclib was low (< 0.8). Does this make the study worthless?

- **A:** Not necessarily. While the ideal power is 0.8 (80%), a study with lower power can still be informative, but its limitations must be acknowledged. The concept of a "cost-effective sample size" is also recognized. You should clearly present the effect size and discuss the findings in the context of the study's limited power to detect small effects [2].

## Experimental Protocol: Inhibiting CDK1 in Cancer Cells

Based on a 2024 study, here is a protocol for using a CDK1 inhibitor (like **Avotaciclib**) in *in vitro* experiments [1]:

- **Cell Culture:** Culture paclitaxel-resistant ovarian cancer cells (e.g., HEYA8-MDR, SKOV3-TR) in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO<sub>2</sub>. Maintain resistance by including 50 nM paclitaxel in the medium.
- **Treatment:**
  - **Drug Preparation:** Prepare **Avotaciclib** in a suitable solvent (e.g., DMSO) according to the manufacturer's instructions.
  - **Co-treatment:** Treat cells with **Avotaciclib** alongside other drugs of interest (e.g., paclitaxel and duloxetine) for a specified period (e.g., 48 hours).
- **Cell Viability Assay (MTT Assay):**

- Seed cells in a 6-well plate at a density of 10,000 cells per well and treat with drugs for 48 hours.
- Add MTT solution (1 mg/mL) and incubate for 1 hour at 37°C.
- Remove the supernatant and dissolve the formed formazan crystals in 2-propanol.
- Measure the absorbance at 595 nm. Calculate cell viability as a percentage of the untreated control.
- **Apoptosis Assay (Annexin V/PI Staining):**
  - After 48 hours of drug treatment, collect cells by centrifugation.
  - Resuspend the cell pellet in Binding Buffer and stain with Annexin V-FITC and propidium iodide (PI) for 5 minutes in the dark.
  - Analyze the samples using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

## Troubleshooting Guide

| Problem                           | Possible Cause                                                                                                | Solution                                                                                                                                                                    |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No Significant Effect             | <b>Insufficient Power:</b> The sample size was too small to detect the true biological effect of Avotaciclib. | <b>Perform a post-hoc power analysis</b> to inform the required sample size for a follow-up experiment [2].                                                                 |
| High Variability in Data          | <b>Inconsistent cell seeding or passage number.</b>                                                           | Standardize cell culture protocols. Use cells at a low passage number and ensure consistent seeding density.                                                                |
| Unexpected Cell Death in Controls | <b>Solvent toxicity</b> (e.g., from DMSO).                                                                    | Ensure the concentration of the solvent used to dissolve Avotaciclib does not exceed the non-toxic threshold (typically DMSO < 0.1%). Include a solvent-only control group. |

## How to Proceed

To move forward with your power analysis for **Avotaciclib**:

- **Conduct a pilot study** to get preliminary data for estimating your effect size and standard deviation.

- **Use statistical software** (e.g., G\*Power, R, PASS) to perform the calculation, inputting the parameters you have defined.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [pmc.ncbi.nlm.nih.gov]
2. Sample size, power and effect size revisited: simplified and ... [pmc.ncbi.nlm.nih.gov]
3. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]
4. Deciphering molecular landscape of breast cancer ... [nature.com]

To cite this document: Smolecule. [Avotaciclib power analysis for experiments]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-power-analysis-for-experiments>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)